Asperlicin E is produced by the Aspergillus alliaceus fungus, which is known to synthesize various mycotoxins. These compounds are classified under the broader category of alkaloids, specifically non-peptidal cholecystokinin antagonists. The biosynthetic pathway of asperlicin E involves intricate enzymatic processes that utilize anthranilate as a precursor, leading to the formation of its distinctive molecular structure .
The synthesis of Asperlicin E can be achieved through both biosynthetic pathways and chemical synthesis. In natural biosynthesis, the compound is formed via a non-ribosomal peptide synthetase (NRPS) assembly line that activates anthranilate and other amino acid residues. This process involves two key enzymes: AspB and AspC, which facilitate the conversion of precursor compounds into asperlicin E through oxidative cyclization and subsequent transformations .
In synthetic approaches, methods such as dimethyl dioxirane-mediated reactions have been utilized to convert precursors like asperlicin C into asperlicin E in a one-pot reaction setup. This approach allows for efficient synthesis while minimizing the number of steps required .
Asperlicin E features a complex heptacyclic structure characterized by a fused angular arrangement of rings. The molecular formula is C₁₈H₁₉N₃O₄, with a molecular weight of approximately 423.1452 g/mol. The structural elucidation has been achieved through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming its distinct heptacyclic framework .
Asperlicin E undergoes several chemical reactions during its biosynthesis. The primary reaction involves the intramolecular cyclization of an indole epoxide intermediate formed during the action of the enzyme AspB. This reaction is crucial for establishing the compound's unique ring structure. The enzymatic transformation results in the formation of asperlicin E from its precursor, asperlicin C, through oxygenation and cyclization processes .
The mechanism by which asperlicin E exerts its biological effects primarily involves antagonism at cholecystokinin receptors. By binding to these receptors, asperlicin E inhibits their activity, leading to reduced gastrointestinal motility and altered digestive processes. This action may have therapeutic implications for conditions related to gastrointestinal function .
Asperlicin E is characterized by several notable physical properties:
Chemical properties include its reactivity towards nucleophiles due to the presence of electrophilic centers within its structure, making it suitable for further chemical modifications .
Asperlicin E has garnered interest for its potential applications in pharmacology due to its role as a cholecystokinin antagonist. Research indicates that it may be useful in developing treatments for gastrointestinal disorders, obesity, and other metabolic conditions where modulation of cholecystokinin activity is beneficial. Additionally, studies on its analogs have led to insights into structure-activity relationships that can inform drug design efforts aimed at enhancing efficacy and reducing side effects .
Asperlicin E features an unprecedented heptacyclic scaffold comprising fused 6-6-7-6-5-5-6 rings that confer significant three-dimensional complexity. This compact architecture arises through enzymatic post-cyclization of the tetracyclic asperlicin C precursor. The central 7-membered diazepinone ring (positions 9-15) serves as the topological hub, fused to a 6-membered quinazolinone (rings A/B) and a 5-membered aminal system (rings F/G). The angular fusion pattern between the diazepinone (C) and pyrroloindoline (E) rings creates a characteristic V-shaped molecular geometry, while the aminal bridge (between N13-C21) locks the structure into a rigid conformation essential for biological activity. The strain energy distribution is uneven across the ring system, with the 7-membered ring exhibiting slight puckering (Δ = 0.42 Å from plane) that accommodates steric interactions between the C3 isobutyl substituent and C21 carbonyl group [5] [10].
Table 1: Ring System Topology in Asperlicin E
Ring Label | Size | Fusion Atoms | Bond Angles Avg. |
---|---|---|---|
A/B (Quinazolinone) | 6/6 | Ortho-fused | 119.5° |
C (Diazepinone) | 7 | C8-C9/N12-N13 | 123.7° |
D (Aromatic) | 6 | Edge-sharing | 120.0° |
E (Pyrroloindoline) | 5 | Spiro C21 | 104.8° |
F/G (Aminal) | 5/6 | N13-C21 | 101.5° |
The biosynthetic precursor asperlicin C (tetracyclic) undergoes oxidative rearrangement via the FAD-dependent monooxygenase AspB to generate asperlicin E. This transformation converts the linear Ant-Ant-Trp backbone into a heptacyclic system through two key steps: 1) Epoxidation at the C2-C3 indole bond of the tryptophan moiety, and 2) Nucleophilic attack by the N9 amide nitrogen on the resulting oxirane, followed by dehydration and aminal formation. In contrast, asperlicin D – a regioisomer of asperlicin C – features reversed cyclization regiochemistry (N5 attack instead of N9) that precludes conversion to the heptacyclic system. The stereochemical inversion at C3a (S→R) during asperlicin E formation creates a new chiral quaternary center (C3a) with absolute S-configuration, while retaining the original S-stereochemistry at C9a, C14a, and C21 [5] [10].
Table 2: Structural Comparison of Asperlicin Isomers
Feature | Asperlicin C | Asperlicin D | Asperlicin E |
---|---|---|---|
Ring Systems | Tetracyclic | Tetracyclic | Heptacyclic |
Key Functional Groups | Free indole, Lactam | Free indole, Lactam | C3-OH, Aminal |
Chiral Centers | 3 (all S) | 3 (all S) | 4 (S at C3a,C9a,C14a,C21) |
Molecular Formula | C₂₆H₂₀N₄O₃ | C₂₆H₂₀N₄O₃ | C₃₁H₂₉N₅O₄ |
Biosynthetic Origin | NRPS product | NRPS product | Oxidized asperlicin C |
¹H-¹³C HMBC and ROESY NMR spectroscopy (600 MHz, DMSO-d₆) reveal critical through-space interactions that define asperlicin E's rigid architecture. The aminal proton (H-N13) resonates unusually downfield at δ 9.42 ppm (1H, s), indicating strong hydrogen bonding with the C21 carbonyl oxygen (distance: 1.89 Å). Key ROE correlations include:
¹³C NMR assignments confirm the sp³ hybridization of C3 (δ 68.9 ppm) versus the sp² carbon in asperlicin C (δ 126.7 ppm), consistent with epoxide ring-opening. The C21 carbonyl appears at δ 172.5 ppm – deshielded by ~8 ppm relative to typical lactams due to aminal conjugation. 2D EXSY experiments (400 ms mixing time) demonstrate conformational locking, with no exchange cross-peaks observed between major proton environments below 120°C [4] [9] [10].
Single-crystal X-ray analysis (CuKα, 150K, R₁ = 0.041) of O-acetyl-asperlicin E derivative confirms the absolute stereochemistry as 3S,3aS,9aR,14aS. The molecule crystallizes in the orthorhombic P2₁2₁2₁ space group with Z=4 and unit cell dimensions a=8.423(2) Å, b=14.771(3) Å, c=24.902(5) Å. Key structural metrics include:
Electron density maps reveal anisotropic displacement of the quinazolinone system (B-factors: 5.8 Ų avg. vs. 9.3 Ų for diazepinone), indicating greater rigidity in the aromatic domain. The C3-O bond length (1.422 Å) and C3-C3a-C9a angle (108.7°) confirm sp³ hybridization at this critical chiral center [4] [9].
DFT calculations (B3LYP/6-311+G(d,p)) provide insights into asperlicin E's electronic features governing receptor interactions. The HOMO density (-5.82 eV) localizes predominantly on the indole π-system (82%) and aminal nitrogen lone pairs (18%), identifying these as nucleophilic recognition sites. Conversely, the LUMO orbital (-1.94 eV) spans the quinazolinone carbonyl (C21) and diazepinone system, indicating electrophilic character. Natural Bond Orbital (NBO) analysis reveals:
Molecular Electrostatic Potential (MEP) mapping shows a bipolar surface with negative potential concentrated over the quinazolinone oxygen (Vₛ = -42.3 kcal/mol) and positive potential at the isobutyl pocket (Vₛ = +32.7 kcal/mol). This complements crystallographic evidence that the isobutyl group occupies a hydrophobic receptor cavity while the carbonyl network engages in hydrogen bonding [7] [8].
Table 3: Quantum Chemical Parameters of Asperlicin E
Parameter | Value (DFT) | Biological Implication |
---|---|---|
HOMO Energy | -5.82 eV | Electrophile susceptibility |
LUMO Energy | -1.94 eV | Nucleophile binding site |
Band Gap | 3.88 eV | Kinetic stability |
Molecular Dipole | 5.82 D | Membrane permeability |
Aminal NBO Charge | -0.512 e | Hydrogen bond donation |
Quinazolinone O Charge | -0.632 e | Hydrogen bond acceptance |
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